
2,2,3,4,4-Pentamethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,4-Pentamethylpentane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, specifically a pentane derivative, characterized by the presence of five methyl groups attached to the main carbon chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,3,4,4-Pentamethylpentane can be synthesized through catalytic hydrogenation of specific alkenes. The double bond is typically located between the third and fourth carbons, with two methyl groups on the third carbon and three methyl groups on the fourth carbon . The reaction conditions often involve the use of a hydrogen gas atmosphere and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4,4-Pentamethylpentane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Halogenation typically uses halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Combustion: Requires an excess of oxygen (O₂) and an ignition source.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Substitution: Halogenated alkanes.
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Applications De Recherche Scientifique
2,2,3,4,4-Pentamethylpentane is utilized in various scientific research fields:
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Employed as a solvent in chemical reactions and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of 2,2,3,4,4-Pentamethylpentane involves its interactions at the molecular level. As a non-polar compound, it can dissolve non-polar substances and interact with hydrophobic regions of biological molecules. Its effects are primarily due to its physical properties, such as solubility and volatility, rather than specific chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4-Pentamethylpentane: Another isomer with a slightly different arrangement of methyl groups.
2,2,4,4-Tetramethylpentane: Lacks one methyl group compared to 2,2,3,4,4-Pentamethylpentane.
2,2,3,3-Tetramethylbutane: A smaller alkane with fewer carbon atoms and methyl groups.
Uniqueness
This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. Its high degree of branching leads to lower boiling and melting points compared to its linear counterparts, making it useful in applications requiring volatile solvents.
Propriétés
Numéro CAS |
16747-45-8 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,2,3,4,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(9(2,3)4)10(5,6)7/h8H,1-7H3 |
Clé InChI |
OWFKEHICSVOVAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


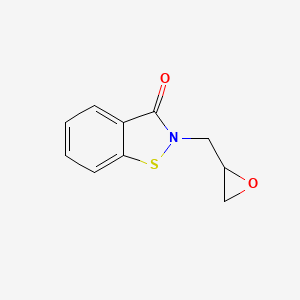

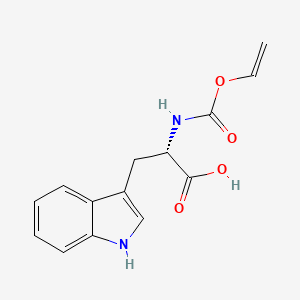
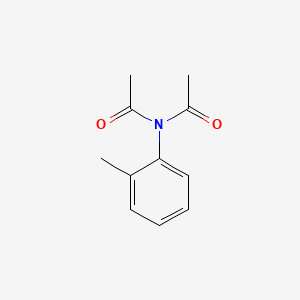
![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
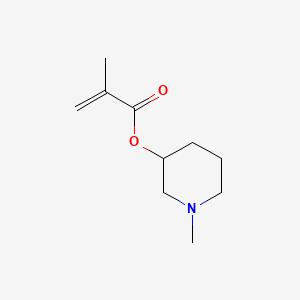
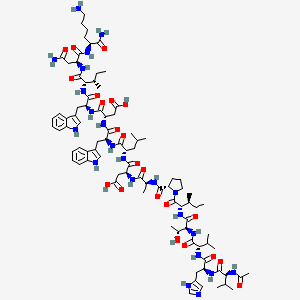

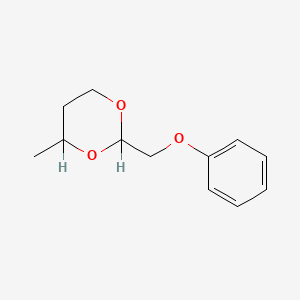
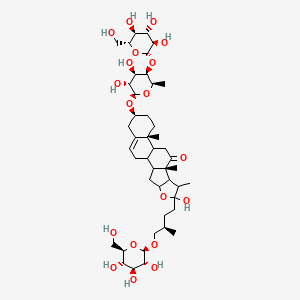
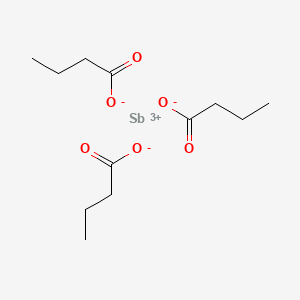
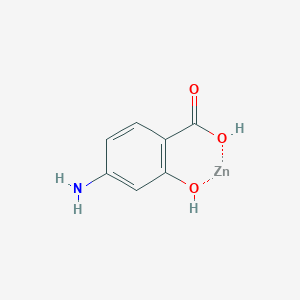
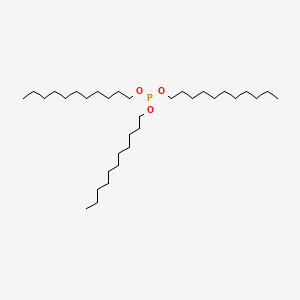
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
